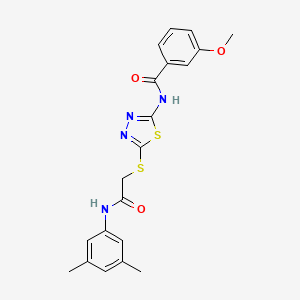

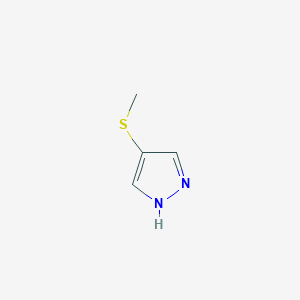

4-(Methylthio)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

In general, pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The term “4-(Methylthio)-1H-pyrazole” suggests a pyrazole compound with a methylthio group attached to the 4th carbon .

Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones. The addition of a methylthio group would likely involve a subsequent reaction with a methylthiolating agent .Molecular Structure Analysis

As a pyrazole, this compound would have a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen atoms. The “4-(Methylthio)” indicates a -SCH3 group attached to the 4th carbon in the ring .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including substitutions, additions, and oxidations. The presence of the methylthio group may influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the methylthio group could influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications

1. Building Blocks for Pyrazole Derivatives

4-(Methylthio)-1H-pyrazole derivatives serve as essential building blocks for a wide variety of pyrazole compounds. For instance, 5-Amino-3-methylthio-1H-pyrazoles are particularly significant in this regard. These derivatives, when treated with CH3I, undergo methylation at endocyclic nitrogens, with the product isomer ratios influenced by the nature of the 4-position substituent in the pyrazole ring. Such processes have been characterized by X-ray diffraction analysis and ab initio calculations (Ren et al., 2010).

2. Synthesis of Antihyperglycemic Agents

This compound derivatives have been instrumental in the synthesis of potent antihyperglycemic agents. A specific example includes the synthesis of 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, which has shown significant efficacy in reducing plasma glucose levels in diabetic mice. This synthesis demonstrates the compound's role in correcting hyperglycemia by selectively inhibiting renal tubular glucose reabsorption (Kees et al., 1996).

3. Development of CuI Complexes

In the field of inorganic chemistry, this compound derivatives have been used to develop CuI complexes with N, N', S, S' scorpionate ligands. These complexes exhibit unique dinuclear structures with each Cu(I) center in a distorted tetrahedral environment. Their dimerization constants and thermodynamic parameters have been extensively studied through nuclear magnetic resonance (NMR) and cyclic voltammetry experiments (Gennari et al., 2008).

4. Radical Polymerization

Pyrazole-based dithiocarbamates, derived from this compound, have shown considerable utility as reversible addition fragmentation chain transfer (RAFT) agents. These agents enable control over the molar mass and dispersity in the radical polymerization of various monomers. Notably, introducing electron-withdrawing substituents to the pyrazole ring enhances their activity as RAFT agents, which is particularly evident in methyl methacrylate polymerization (Gardiner et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-methylsulfanyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRKUUUHFSFKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CNN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)

![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)

![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)

![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2859009.png)

![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)